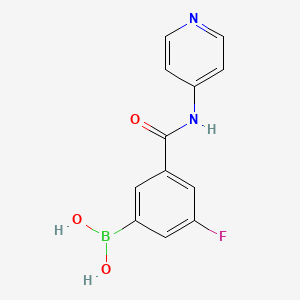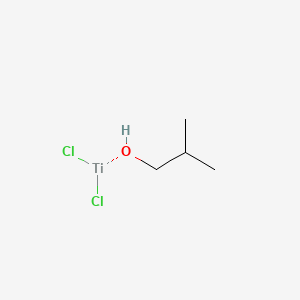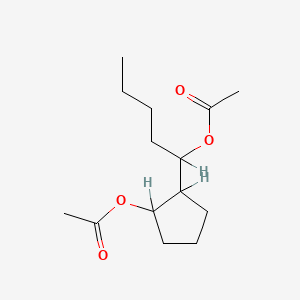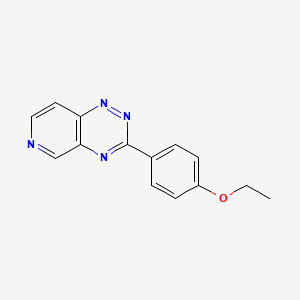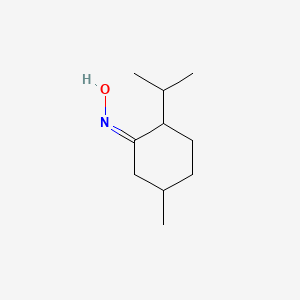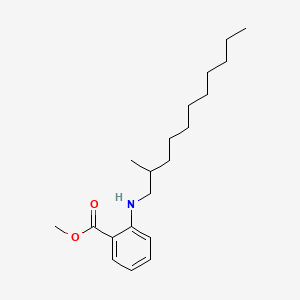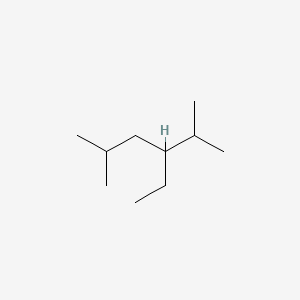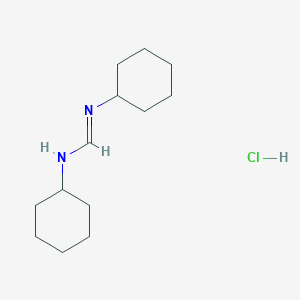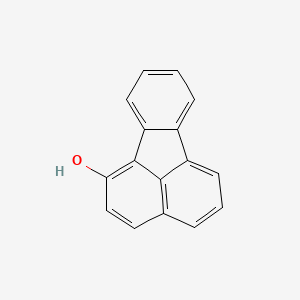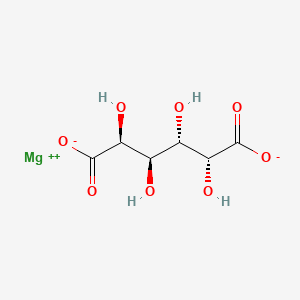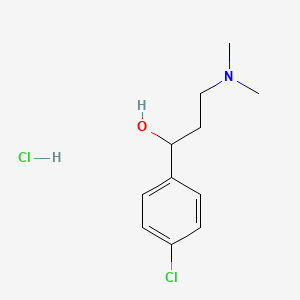
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride typically involves several steps:
Synthetic Routes: The preparation often starts with the chlorination of a phenyl ring, followed by the introduction of a dimethylamino group through nucleophilic substitution. The final step involves the addition of a propanol group.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Common solvents used include ethanol and dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the biological context. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-(dimethylamino)ethanol and 1-(4-Chlorophenyl)-3-(methylamino)propan-1-ol share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness: The presence of both a chlorophenyl group and a dimethylamino group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
16254-22-1 |
|---|---|
Molecular Formula |
C11H17Cl2NO |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H |
InChI Key |
GXTSJEUPTZYREE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


